molecular formula C14H11ClN2O B2435193 (2-Chloro-3-pyridinyl)(2,3-dihydro-1H-indol-1-yl)-methanone CAS No. 557781-56-3

(2-Chloro-3-pyridinyl)(2,3-dihydro-1H-indol-1-yl)-methanone

Cat. No. B2435193
CAS RN: 557781-56-3
M. Wt: 258.71
InChI Key: LHVUHRTVMUBVEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-3-pyridinyl)(2,3-dihydro-1H-indol-1-yl)-methanone (hereafter referred to as “CPIM”) is a synthetic compound that has recently been studied for its potential applications in scientific research. CPIM is a derivative of indole-3-carboxaldehyde, which is a key intermediate in the synthesis of various pharmaceuticals and other compounds. CPIM has been found to have several biochemical and physiological effects that make it attractive for use in laboratory experiments.

Scientific Research Applications

Antiviral Activity

Indole derivatives, including our compound of interest, have demonstrated antiviral potential. For instance:

Neuroprotective Effects

Although not extensively studied, indoline derivatives (including indolin-1-yl)methanone) have been designed as multifunctional neuroprotective agents against ischemic stroke . Their antioxidant properties may contribute to neuroprotection.

Antitubercular Activity

Researchers have synthesized various indole scaffolds for screening antitubercular activity. While data on our compound are scarce, it’s worth exploring its potential against Mycobacterium tuberculosis and Mycobacterium bovis .

Other Applications

Indole derivatives have also been investigated for their antimicrobial, antidiabetic, and antimalarial activities. While direct evidence for our compound is limited, its indole scaffold suggests broader therapeutic possibilities.

properties

IUPAC Name

(2-chloropyridin-3-yl)-(2,3-dihydroindol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O/c15-13-11(5-3-8-16-13)14(18)17-9-7-10-4-1-2-6-12(10)17/h1-6,8H,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHVUHRTVMUBVEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C3=C(N=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chloropyridin-3-yl)(indolin-1-yl)methanone

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